molecular formula C23H20FN3O2S B2854517 2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 899955-87-4

2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2854517
CAS No.: 899955-87-4
M. Wt: 421.49
InChI Key: NQONKPYWYPEWBH-UHFFFAOYSA-N
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Description

2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a synthetic organic compound with the CAS number 899955-87-4 . It has a molecular formula of C₂₃H₂₀FN₃O₂S and a molecular weight of 421.49 g/mol . This reagent features a central 1H-imidazole ring substituted with a hydroxymethyl group and a 4-fluorobenzyl group, connected via a thioether linkage to an N-(naphthalen-1-yl)acetamide moiety . Key predicted physical properties include a density of 1.31 g/cm³ at 20 °C and a pKa of 13.36 . The specific biochemical mechanism of action and primary research applications for this compound are not detailed in the available public scientific literature. Its complex structure, which includes a naphthalene group and a fluorinated benzyl group, suggests potential utility in early-stage pharmacological research, such as in the exploration of structure-activity relationships or as a synthetic intermediate for further chemical development. Researchers are encouraged to conduct their own rigorous characterization to determine its suitability for specific investigative purposes. This product is labeled "For Research Use Only (RUO)." It is strictly intended for laboratory research and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S/c24-18-10-8-16(9-11-18)13-27-19(14-28)12-25-23(27)30-15-22(29)26-21-7-3-5-17-4-1-2-6-20(17)21/h1-12,28H,13-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQONKPYWYPEWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC=C(N3CC4=CC=C(C=C4)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-fluorobenzyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)acetamide is a synthetic organic molecule characterized by its complex structure, which includes an imidazole ring, a hydroxymethyl group, and a fluorobenzyl moiety. This unique composition suggests potential biological activities, particularly in pharmacological contexts.

  • Molecular Formula : C₁₈H₁₈FN₃OS
  • Molecular Weight : Approximately 363.4 g/mol
  • CAS Number : 899999-75-8

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. Compounds with similar structural features have been reported to exhibit a range of pharmacological effects, including:

  • Anticancer Activity : Some derivatives have shown significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The imidazole ring is known for its ability to interact with microbial enzymes, potentially leading to antimicrobial effects.
  • Neurological Effects : Structural analogs have been studied for their roles as positive allosteric modulators at GABA-A receptors, which can influence neurotransmission and have implications for anxiety and seizure disorders.

The exact mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, studies suggest that the compound may act through:

  • Receptor Modulation : Interaction with GABA-A receptors has been documented, suggesting potential anxiolytic properties .
  • Enzyme Inhibition : The thioether group may facilitate binding to specific enzymes, impacting metabolic pathways relevant to cancer and microbial growth.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

Study 1: Anticancer Activity

A recent investigation into imidazole derivatives revealed that compounds similar to this one exhibited significant cytotoxicity against HT-29 colon cancer cells, with IC50 values in the low micromolar range (approximately 5 µM) . The study highlighted the importance of the hydroxymethyl group in enhancing solubility and bioavailability.

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of imidazole derivatives, showing that certain modifications led to increased activity against Gram-positive bacteria. The presence of the fluorobenzyl moiety was noted to enhance lipophilicity, improving membrane penetration .

Study 3: Neurological Modulation

Research into the neurological effects of related compounds indicated that they acted as positive allosteric modulators at GABA-A receptors, enhancing inhibitory neurotransmission. This property suggests potential therapeutic applications in treating anxiety disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against HT-29 cells
AntimicrobialInhibition of Gram-positive bacteria
NeurologicalPositive modulation of GABA-A

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Features

The table below summarizes key structural differences and similarities:

Compound Name Core Structure Substituents/Functional Groups Key Linkage
Target Compound 1H-imidazole 1-(4-fluorobenzyl), 5-(hydroxymethyl), thioether, N-(naphthalen-1-yl)acetamide Thioether
2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)thio)-N-(Thiazol-2-yl)Acetamide 1H-imidazole 5-(4-fluorophenyl), 1-(4-methoxyphenyl), thioether, N-(thiazol-2-yl)acetamide Thioether
Compound 9c (Benzimidazole-triazole derivative) Benzimidazole-triazole 4-bromophenyl thiazole, phenoxymethyl triazole Triazole-ether
N-(4-Fluorobenzyl)-2-(2-Nitro-1H-Imidazol-1-yl)Acetamide ([19F]FBNA) 1H-imidazole 2-nitro, N-(4-fluorobenzyl)acetamide Amide
N-(4-Chlorophenyl)-2-(4-((Naphthalen-1-yloxy)Methyl)-1H-Triazol-1-yl)Acetamide (6m) 1,2,3-triazole 4-((naphthalen-1-yloxy)methyl), N-(4-chlorophenyl)acetamide Triazole-ether
2.3 Physicochemical Properties
  • Target Compound : Predicted higher solubility due to the hydroxymethyl group compared to nitro or halogenated analogs.
  • Compound 9 () : Exhibits IR peaks at 1678 cm⁻¹ (C=O) and 1606 cm⁻¹ (C=C), with COX1/2 inhibitory activity .
  • Compound 9c () : Demonstrated α-glucosidase inhibition in molecular docking studies, with binding modes comparable to acarbose .
  • Compound 6m () : Characterized by HRMS ([M+H]⁺: 393.1118) and ¹H/¹³C NMR data, though bioactivity is unspecified .

Key Differentiators of the Target Compound

  • Structural Uniqueness : The simultaneous presence of fluorobenzyl (electron-withdrawing), hydroxymethyl (hydrophilic), and naphthalene (bulky aromatic) groups may optimize solubility and target binding.
  • Synthesis Flexibility : Thioether linkage allows modular derivatization compared to triazole or amide-based analogs.
  • Therapeutic Potential: The naphthalene group could enhance blood-brain barrier penetration or protein binding compared to smaller aryl substituents.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step pathways, typically starting with the formation of the imidazole core. Key steps include:

  • Step 1 : Alkylation of the imidazole nitrogen using 4-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Introduction of the hydroxymethyl group via formaldehyde or paraformaldehyde under controlled pH (6–7) to avoid over-substitution .
  • Step 3 : Thioether formation using a mercaptoacetic acid derivative and coupling with N-(naphthalen-1-yl)acetamide via carbodiimide-mediated conjugation .
    Optimization : Monitor reaction progress using TLC and adjust parameters (temperature: 60–80°C; solvent: DMF/THF) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., 4-fluorobenzyl protons at δ 4.8–5.2 ppm; hydroxymethyl at δ 3.7–4.1 ppm) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]+ at m/z ~506) and quantifies purity (>98% by reverse-phase C18 column) .
  • FT-IR : Identifies functional groups (e.g., thioacetamide C=S stretch at 650–700 cm⁻¹) .

Q. What initial biological screening approaches are appropriate for evaluating pharmacological potential?

  • Enzyme Inhibition Assays : Test against COX-1/2 or kinases using fluorogenic substrates (IC₅₀ determination) .
  • Antimicrobial Screening : Broth microdilution (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity Studies : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–100 µM) .

Advanced Research Questions

Q. How do substitution patterns (e.g., 4-fluorobenzyl vs. other benzyl groups) influence biological activity and stability?

  • Activity Impact : Electron-withdrawing groups (e.g., 4-fluoro) enhance metabolic stability but may reduce binding affinity due to steric effects. Compare IC₅₀ values of analogs in enzyme assays .
  • Stability Studies : Perform accelerated degradation tests (40°C/75% RH) and analyze via HPLC. Fluorinated analogs show longer half-lives in plasma .

Q. What strategies resolve contradictions between in vitro and in vivo activity data?

  • Pharmacokinetic Profiling : Measure bioavailability (%F), clearance, and tissue distribution in rodent models .
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites; correlate with activity loss .
  • Target Engagement Assays : Use thermal shift assays to confirm target binding in vivo .

Q. What computational methods predict binding affinities and interaction mechanisms?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR). Key residues: Arg120, Tyr355 .
  • MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .

Q. How to design experiments differentiating direct pharmacological effects from off-target interactions?

  • Knockout Models : Use CRISPR-edited cell lines lacking the target enzyme .
  • Selectivity Panels : Screen against 50+ unrelated targets (e.g., GPCRs, ion channels) .
  • Proteomics : SILAC-based profiling to identify off-target protein interactions .

Q. What factors are critical for developing SAR models for derivatives?

  • Descriptor Selection : Include logP, topological polar surface area, and hydrogen-bond donors/acceptors .
  • Data Clustering : PCA or k-means to group analogs by substituent effects on activity .
  • Validation : Use leave-one-out cross-validation (Q² > 0.5 indicates robust models) .

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